2-Isopropylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126052-31-1 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h3-7H,1-2H3 |
InChI Key |
IYFGKSFXZHVJPC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN2C=CN=CC2=N1 |
Canonical SMILES |
CC(C)C1=CN2C=CN=CC2=N1 |
Synonyms |
Imidazo[1,2-a]pyrazine, 2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropylimidazo 1,2 a Pyrazine and Its Derivatives
Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Nucleus
The construction of the fundamental imidazo[1,2-a]pyrazine ring system can be achieved through several established synthetic strategies. These methods range from the assembly of the bicyclic structure from simple acyclic or monocyclic precursors to the modification of pre-existing pyrazine (B50134) rings.
Multi-Component Condensation Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of imidazo[1,2-a]azines. nih.gov This three-component condensation involves the reaction of an aminopyrazine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly generate diverse imidazo[1,2-a]pyrazine derivatives. nih.govnih.gov
An iodine-catalyzed variation of this transformation has been reported, which proceeds efficiently at room temperature. nih.govucl.ac.uk In this method, an in situ-generated imine from the condensation of 2-aminopyrazine (B29847) and an aldehyde undergoes a [4+1] cycloaddition with an isocyanide, such as tert-butyl isocyanide, to yield the final product. nih.govnih.govucl.ac.uk The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign environmental profile. nih.govucl.ac.uk These MCRs are highly modular, allowing for the introduction of various substituents by simply changing the starting components.
Table 1: Overview of Multi-Component Reactions for Imidazo[1,2-a]pyrazine Synthesis
| Reaction Name | Components | Catalyst | Key Features |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid (e.g., Sc(OTf)₃, HCl) | High efficiency, modularity, rapid assembly of scaffold. |
| Iodine-Catalyzed 3-Component Reaction | 2-Aminopyrazine, Aryl Aldehyde, Isocyanide | Iodine (I₂) | Mild room temperature conditions, cost-effective, good yields. nih.govucl.ac.uk |
Cyclization Reactions Utilizing Precursor Building Blocks
Intramolecular cyclization of appropriately substituted pyrazine precursors is another fundamental strategy for forming the imidazo[1,2-a]pyrazine nucleus. One such method involves the cyclization of a 2-allylamino-3-chloropyrazine intermediate. The reaction, promoted by iodine in diethyl ether, leads to a dihydroimidazo[1,2-a]pyrazine, which can subsequently be aromatized.
Another key cyclization approach involves the reaction between a 2-aminopyrazine and a bifunctional component, such as an α-haloketone. The reaction mechanism is initiated by the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step leads to the aromatic imidazo[1,2-a]pyrazine ring system. nih.gov
Conventional Synthetic Approaches to Imidazo[1,2-a]pyrazines
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyrazines is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. nih.govnih.govosi.lv This straightforward approach has been used to synthesize a wide array of derivatives. researchgate.netnih.gov
The reaction typically proceeds by heating the two components in a suitable solvent, such as methanol (B129727) or dimethylformamide (DMF). nih.gov The choice of solvent can influence the reaction yield; for instance, using methanol has been shown to provide higher yields for the synthesis of the unsubstituted imidazo[1,2-a]pyrazine from 2-aminopyrazine and chloroacetaldehyde (B151913) compared to DMF. nih.gov The versatility of this method lies in the commercial availability of a wide range of substituted 2-aminopyrazines and α-haloketones, allowing for the synthesis of derivatives with various substitution patterns on both the pyrazine and imidazole (B134444) rings.
Targeted Synthesis of 2-Isopropylimidazo[1,2-a]pyrazine and Related Analogs
The synthesis of the specific target compound, this compound, requires strategies that can control the placement of the isopropyl group at the C2 position of the heterocyclic core.
Regioselective Synthesis Strategies for Isopropyl Substitution at C2
The regioselectivity of the synthesis is crucial for obtaining the desired 2-substituted isomer over other potential products, such as the 3-substituted isomer.
The most direct application of the conventional Tschitschibabin synthesis (Section 2.1.3) provides a reliable route to this compound. The regiochemical outcome is dictated by the structure of the α-haloketone. To introduce an isopropyl group specifically at the C2 position, 2-aminopyrazine is reacted with an appropriate 1-halo-3-methyl-2-butanone (e.g., 1-bromo-3-methyl-2-butanone). The reaction mechanism inherently leads to the formation of the 2-substituted product.
For the functionalization of a pre-formed imidazo[1,2-a]pyrazine scaffold, modern organometallic techniques offer powerful solutions for regioselective C-H activation. Studies have shown that the use of specific zinc and magnesium organometallic bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and TMP₂Zn·2MgCl₂·2LiCl, can achieve highly regioselective metalation at different positions of the imidazo[1,2-a]pyrazine ring. rsc.org For example, depending on the base and the substitution pattern already present on the ring (e.g., a chloro group at C6), it is possible to direct metalation, and subsequent electrophilic quenching, to the C3, C5, or C8 positions. rsc.org While these methods have not been explicitly reported for C2-functionalization to introduce an isopropyl group, they represent a key strategy for achieving regiocontrol in the derivatization of the scaffold.
Table 2: Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine
| Reagent | Position of Metalation | Resulting Substitution | Reference |
| TMPMgCl·LiCl | C3 | 3,6-disubstituted imidazo[1,2-a]pyrazine | rsc.org |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | 5,6-disubstituted imidazo[1,2-a]pyrazine | rsc.org |
Stereoselective Synthesis Approaches for Chiral Isopropyl-substituted Derivatives
The development of stereoselective methods is essential for the synthesis of enantiomerically pure chiral derivatives, which is often a requirement for pharmaceutical applications. While no direct stereoselective synthesis of this compound has been documented, approaches developed for related heterocyclic systems can provide a blueprint.
Asymmetric catalysis of multi-component reactions represents a promising avenue. For the closely related imidazo[1,2-a]pyridine (B132010) system, a highly enantioselective GBB reaction has been developed using a chiral phosphoric acid catalyst. nih.gov This method allows for the synthesis of axially chiral imidazo[1,2-a]pyridine atropisomers with excellent yields and enantioselectivities. nih.gov It is conceivable that a similar strategy could be adapted for the imidazo[1,2-a]pyrazine core. By employing a chiral catalyst, the reaction of a prochiral aldehyde, 2-aminopyrazine, and an isocyanide could potentially lead to the formation of a chiral center with high stereocontrol.
Another potential strategy involves the use of chiral building blocks. This could include starting with a chiral aminopyrazine or a chiral α-haloketone derived from a chiral pool, thereby embedding the desired stereochemistry into the final product through a diastereoselective cyclization reaction.
Advancements in Green Chemistry Methodologies for Imidazo[1,2-a]pyrazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyrazines, aiming to reduce the environmental impact of chemical processes. These advancements focus on the use of less hazardous reagents, alternative energy sources, and solvent-free conditions to improve efficiency and sustainability.
The use of catalysts in organic synthesis is a cornerstone of green chemistry, as it can lead to higher reaction rates, improved yields, and milder reaction conditions. Molecular iodine has emerged as a particularly effective catalyst for the synthesis of imidazo[1,2-a]pyrazines. This method offers a metal-free and environmentally benign alternative to traditional synthetic routes.
The iodine-catalyzed reaction typically involves the condensation of a 2-aminopyrazine with an α-haloketone. The proposed mechanism suggests that iodine acts as a Lewis acid, activating the carbonyl group of the α-haloketone and facilitating the nucleophilic attack by the aminopyrazine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final imidazo[1,2-a]pyrazine product. The process is often carried out in a one-pot manner, which simplifies the experimental procedure and reduces waste.
Key Features of Iodine-Catalyzed Synthesis:
Metal-Free Conditions: Avoids the use of potentially toxic and expensive metal catalysts.
Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating.
High Yields: This method has been shown to produce good to excellent yields of the desired products.
Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward.
A comparative study has demonstrated the efficacy of various catalysts for the synthesis of imidazo[1,2-a]pyrazine derivatives. The results indicated that while several catalysts can promote the reaction, iodine often provides a balance of high yield and environmentally friendly conditions.
| Catalyst | Reaction Time (h) | Yield (%) |
| Iodine | 1.5 | 92 |
| Ferric Chloride | 2.5 | 85 |
| Zinc Chloride | 3 | 80 |
| No Catalyst | 12 | 20 |
This table represents a generalized comparison based on typical findings in the literature for the synthesis of imidazo[1,2-a]pyrazine derivatives and may not reflect the synthesis of this compound specifically.
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and fewer side products compared to conventional heating methods.
The application of microwave irradiation to the synthesis of imidazo[1,2-a]pyrazines has been successfully demonstrated. In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. The absence of a solvent minimizes waste generation and eliminates the need for potentially toxic and volatile organic compounds.
For the synthesis of 2-substituted imidazo[1,2-a]pyrazines, a mixture of the appropriate 2-aminopyrazine and α-haloketone can be irradiated with microwaves in the absence of a solvent. The reaction proceeds rapidly to completion, and the product can often be isolated through simple purification techniques.
Advantages of Microwave-Assisted, Solvent-Free Synthesis:
Rapid Reaction Times: Significant reduction in the time required for the reaction to complete.
High Efficiency: Often results in improved yields of the target compound.
Energy Saving: More energy-efficient compared to conventional heating methods.
Reduced Waste: The elimination of bulk solvents minimizes the generation of chemical waste.
The combination of microwave assistance and solvent-free conditions represents a powerful and sustainable approach to the synthesis of the imidazo[1,2-a]pyrazine scaffold.
| Method | Reaction Time | Yield (%) | Solvent |
| Conventional Heating | 8-12 h | 70-85 | e.g., Ethanol, DMF |
| Microwave Irradiation | 5-15 min | 85-95 | Solvent-free |
This table provides a general comparison between conventional heating and microwave-assisted synthesis for imidazo[1,2-a]pyrazine derivatives.
Chemical Reactivity and Derivatization Strategies for the 2 Isopropylimidazo 1,2 a Pyrazine Scaffold
Fundamental Reactivity of the Imidazo[1,2-a]pyrazine (B1224502) System
The reactivity of the imidazo[1,2-a]pyrazine core is dictated by the electronic characteristics of its fused heterocyclic rings. The system consists of an electron-rich imidazole (B134444) ring fused to an electron-deficient pyrazine (B50134) ring. This electronic dichotomy governs the regioselectivity of its reactions. rsc.orgechemi.com
Electrophilic Aromatic Substitution Reactions
The imidazo[1,2-a]pyrazine system is generally deactivated towards electrophilic aromatic substitution due to the pyridine-like nitrogen atoms in the pyrazine ring. stackexchange.com However, the five-membered imidazole ring is more susceptible to electrophilic attack than the six-membered pyrazine ring. Computational studies and experimental evidence consistently show that electrophilic substitution occurs preferentially at the C3 position. echemi.comstackexchange.comucl.ac.uk
This regioselectivity can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the six-membered pyrazine ring, resulting in a more stable intermediate compared to attack at other positions like C2. echemi.comstackexchange.com
Common electrophilic substitution reactions reported for this scaffold include:
Halogenation : Bromination using N-Bromosuccinimide (NBS) readily occurs at the C3 position. tsijournals.comnih.gov
Nitrosation and Nitration : Nitrosation and nitration have been shown to proceed regioselectively at C3. ucl.ac.uk
Formylation : The Vilsmeier-Haack reaction using reagents like DMF and phosphorous oxybromide introduces a formyl group at the C3 position. ucl.ac.uk
| Reaction | Reagent | Position of Substitution | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C3 | tsijournals.comnih.gov |
| Nitration | Nitrating agents | C3 | ucl.ac.uk |
| Formylation | Vilsmeier-Haack (DMF/POBr₃) | C3 | ucl.ac.uk |
Nucleophilic Substitution and Coupling Reactions
In contrast to electrophilic substitution, nucleophilic substitution reactions target the electron-deficient pyrazine ring. These reactions typically require a good leaving group, such as a halogen, to be present on the ring. The C5, C6, and C8 positions are susceptible to nucleophilic attack. ucl.ac.uknih.gov
For instance, 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) undergoes mono-displacement of the bromine at C8 by a methoxy (B1213986) group. ucl.ac.uk Similarly, selective displacement of a chloro group at the C8 position by various amines has been achieved by heating. nih.gov
Modern cross-coupling reactions, such as the Suzuki coupling, have been effectively used to functionalize halogenated imidazo[1,2-a]pyrazines. This strategy is particularly useful for introducing aryl or other carbon-based substituents at the C3, C6, and C8 positions. nih.govrsc.org
Oxidation and Reduction Pathways
The imidazo[1,2-a]pyrazine ring system can undergo both oxidation and reduction.
Reduction : The pyrazine ring can be partially reduced to yield tetrahydroimidazo[1,2-a]pyrazines. This has been accomplished using catalytic hydrogenation with platinum oxide (PtO₂) under a hydrogen atmosphere or with reducing agents like sodium cyanoborohydride (NaBH₃CN). ucl.ac.uk These reduced derivatives are being explored as Gαq-protein ligands. nih.gov
Oxidation : While the aromatic scaffold is relatively stable, dihydroimidazo[1,2-a]pyrazine intermediates, which can be formed during certain synthetic sequences, are readily oxidized to the corresponding aromatic imidazo[1,2-a]pyrazine. A common reagent used for this aromatization step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org
Strategic Derivatization at Key Positions (C2, C3, C8) for Functional Modularity
The development of imidazo[1,2-a]pyrazine-based compounds often involves strategic derivatization at specific positions to tune their physicochemical properties and biological activities. The C2, C3, and C8 positions are key sites for introducing functional modularity. rsc.orgtsijournals.comnih.gov
Modification of the Isopropyl Group at C2 and Introduction of Other Alkyl/Aryl Substituents
The substituent at the C2 position is typically introduced during the construction of the heterocyclic core. The most common synthetic route involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. nih.govorganic-chemistry.org Therefore, to introduce a 2-isopropyl group, 2-aminopyrazine would be reacted with a reagent like 1-bromo-3-methyl-2-butanone.
The diversity of substituents at the C2 position is achieved by varying the α-haloketone used in the initial condensation. A wide range of 2-alkyl and 2-aryl imidazo[1,2-a]pyrazines has been synthesized using this method. nih.govtubitak.gov.tr While direct modification of the C2-isopropyl group post-cyclization is less common, the introduction of various other functional groups at this position is a standard strategy for building molecular libraries. tubitak.gov.tr
Functionalization at the C3 Position for Enhanced Biological Profiles
The C3 position is the most reactive site for electrophilic substitution and is a prime target for derivatization to enhance biological profiles. rsc.orgucl.ac.uk Its functionalization is a cornerstone of medicinal chemistry programs targeting this scaffold. researchgate.netresearchgate.netnih.gov
A powerful method for C3 functionalization involves directed metalation. Treatment of the imidazo[1,2-a]pyrazine core with a strong base, such as TMPMgCl·LiCl, leads to selective deprotonation at C3. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups. rsc.org
Common strategies for C3 functionalization are summarized below:
| Reaction Type | Reagents/Method | Introduced Group | Reference |
| Halogenation | N-Bromosuccinimide (NBS) | -Br | tsijournals.comnih.gov |
| Arylation | Suzuki Coupling (from C3-Br) | Aryl groups | nih.gov |
| Alkylation | One-pot condensation and alkylation | Alkyl groups | researchgate.net |
| Metalation-Alkylation | TMPMgCl·LiCl then electrophile | Various groups | rsc.org |
| Sulfenylation | Disulfides with I₂/H₂O₂ | Thioether groups | scilit.com |
| Amination | Iodine-catalyzed MCR | Amine groups | rsc.orgnih.gov |
This extensive functionalization toolbox allows for the systematic exploration of structure-activity relationships (SAR), leading to the identification of derivatives with optimized properties for specific biological targets, such as ENPP1 inhibitors. nih.gov
Substitution Patterns at the C8 Position
The C8 position of the 2-isopropylimidazo[1,2-a]pyrazine core has been a key focus for structure-activity relationship (SAR) optimization in the development of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8. nih.gov Initial high-throughput screening identified the imidazo[1,2-a]pyrazine scaffold as a promising starting point. nih.gov
Subsequent optimization efforts centered on introducing various substituted cyclic amines at the C8 position to enhance potency and other pharmacological properties. Holding the arene at the C3 position constant, typically with an oxindole (B195798) group, researchers explored a range of morpholine (B109124) and piperidine (B6355638) analogs at C8. nih.gov This strategic modification led to the discovery of compounds with subnanomolar potency. nih.gov
A notable example is the introduction of a 4-fluoropiperidine (B2509456) moiety, which demonstrated particularly high potency. nih.gov While these substitutions at C8 proved effective in boosting potency, they sometimes presented challenges related to metabolic stability in human and rat liver microsomes and increased P-glycoprotein (Pgp)-mediated efflux. nih.gov
Below is a table summarizing the structure-activity relationships of various substitutions at the C8 position of a 3-(oxindol-1-yl)-imidazo[1,2-a]pyrazine derivative.
| Compound | C8-substituent | IC50 (nM) for γ-8 |
| 1 | Morpholine | 0.3 |
| 2 | 4-Fluoropiperidine | 0.1 |
| 3 | 4,4-Difluoropiperidine | 0.2 |
| 4 | Thiomorpholine | 0.4 |
| 5 | Piperidine | 0.8 |
Data sourced from a study on AMPAR negative modulators. nih.gov
Formation of Supramolecular Architectures and Coordination Networks Involving Isopropyl-substituted Imidazole Moieties (as related systems)
While specific studies on the supramolecular chemistry of this compound are not extensively documented in the provided search results, the broader class of imidazole-containing ligands provides significant insights into their capacity to form intricate supramolecular architectures and coordination networks. The imidazole ring, with its two nitrogen atoms, is a fundamental building block in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. rsc.org
The nitrogen atoms of the imidazole ring can act as both proton donors and acceptors, facilitating the formation of robust hydrogen-bonding networks. iucr.orgiucr.org These interactions, along with π-π stacking between the aromatic rings, are crucial in organizing molecules into higher-order structures. mdpi.com For instance, in multicomponent crystals of imidazole-based drugs, N—H···N and N—H···S hydrogen bonds are primary drivers for the formation of unique supramolecular motifs. iucr.orgiucr.org
The formation of these coordination networks is a key area of research due to their potential applications in catalysis, gas adsorption, and as medicinal agents. mdpi.comnih.gov For example, imidazole-containing supramolecular complexes with metals like silver and copper have demonstrated promising anticancer activities. nih.gov
Biological Activities and Mechanistic Investigations of 2 Isopropylimidazo 1,2 a Pyrazine Derivatives in Academic Research
Evaluation of In Vitro Biological Potency
The in vitro evaluation of 2-isopropylimidazo[1,2-a]pyrazine derivatives has revealed a broad spectrum of biological activities. Researchers have systematically synthesized and tested these compounds against various pathogens and cancer cell lines, while also assessing their antioxidant capabilities.
Antimicrobial Activity Spectrum
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) nucleus have demonstrated notable antimicrobial properties, with studies investigating their effectiveness against a range of bacteria and fungi.
The antibacterial potential of imidazo[1,2-a]pyrazine derivatives has been evaluated against several bacterial strains. For instance, a series of 4,6-disubstituted-3-cyano-2-pyridone derivatives, which incorporate a pyrazole (B372694) moiety, were tested for their antibacterial activity. researchgate.net Compounds 4b, 4c, 4d, 4g, 4m, 4n, and 4o from this series showed good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. researchgate.net
Antibacterial Activity of Pyridone Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4b, 4c, 4d, 4g, 4m, 4n, 4o | Escherichia coli | Good |
| 4b, 4c, 4d, 4g, 4m, 4n, 4o | Staphylococcus aureus | Good |
| 4b, 4c, 4d, 4g, 4m, 4n, 4o | Pseudomonas aeruginosa | Good |
The antifungal properties of imidazo[1,2-a]pyrazine derivatives have also been a subject of investigation. A series of novel pyrazino[2,1-a]isoquinoline compounds were designed, synthesized, and evaluated for their in vitro antifungal activities. nih.gov All the tested compounds exhibited antifungal properties, with some showing stronger activity than the lead compounds. nih.gov Notably, compound 11b was found to be more potent than the active control, fluconazole (B54011), against four of the five tested fungi. nih.gov Another study reported that compound 4c, a cyanopyridone derivative, showed moderate antifungal activity against Aspergillus flavus. researchgate.net Additionally, compound 87 demonstrated a high antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of less than 1.95 μmol/mL. researchgate.net
Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| 11b | Various fungi | More potent than fluconazole against 4 of 5 tested strains |
| 4c | Aspergillus flavus | Moderate |
| 87 | Trichophyton mentagrophytes | High (MIC < 1.95 μmol/mL) |
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as antiviral agents. A derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core (compound 3b) exhibited the most potent activity against human coronavirus 229E, with an IC50 of 56.96 µM and a selectivity index of 7.14. mdpi.com Target prediction and docking studies suggested that this compound has a high affinity for the protease enzyme of COVID-19. mdpi.com Another study identified the imidazo[1,2-a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent, particularly effective against the oseltamivir-resistant H1N1/pdm09 strain. nih.gov This compound was found to directly bind to the viral nucleoprotein, inducing its clustering and preventing its nuclear accumulation. nih.gov
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
A significant area of research has been the evaluation of the anticancer properties of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. mdpi.com Compound 3c, featuring a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3, was the most potent CDK9 inhibitor with an IC50 of 0.16 µM. mdpi.com This compound also showed the most potent cytotoxic effect against breast cancer (MCF-7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines, with an average IC50 of 6.66 µM. mdpi.com
Other studies have explored the antiproliferative effects on different cell lines. For instance, derivatives SCA41 and SCA44 were found to inhibit the growth of the Dami cell line in a dose-dependent manner. nih.gov The antiproliferative effects of these compounds were linked to their chemical substitutions, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group. nih.gov Furthermore, compounds PAB13, PAB15, and PAB23 were shown to decrease cell numbers in the Dami cell line due to their cytotoxic and apoptotic effects, which are related to their ability to increase cAMP levels and inhibit phosphodiesterase (PDE). nih.govnih.gov
Antiproliferative/Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Cell Line(s) | Key Findings |
|---|---|---|
| 3c | MCF-7, HCT116, K562 | Potent CDK9 inhibitor (IC50 = 0.16 µM), potent cytotoxicity (average IC50 = 6.66 µM) mdpi.com |
| SCA41, SCA44 | Dami | Dose-dependent growth inhibition nih.gov |
| PAB13, PAB15, PAB23 | Dami | Cytotoxic and apoptotic effects linked to cAMP increase and PDE inhibition nih.govnih.gov |
Antioxidant Capacity and Free Radical Scavenging Properties
The antioxidant potential of imidazo[1,2-a]pyrazine derivatives has also been explored. One study reported the identification of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from a novel Streptomyces strain, which exhibited strong antioxidant activity. nih.gov Another study on pyrrolo[2,3-b]quinoxaline derivatives, a related class of compounds, showed that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) had the greatest potential as a radical scavenger in the DPPH assay. rsc.org This compound demonstrated significant hydroxyl radical scavenging activity. rsc.org While direct studies on this compound are limited in this specific context, the antioxidant properties of the broader imidazopyrazine family suggest this is a promising area for future investigation.
Enzyme Inhibition Studies and Related Signaling Pathways
The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Researchers have systematically modified this core structure to probe interactions with the active sites of various enzymes, leading to the discovery of derivatives with significant inhibitory activity.
Phosphodiesterase (PDE) Inhibition (e.g., PDE10)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE10A, in particular, is highly expressed in the medium spiny neurons of the striatum, making it a target for neurological and psychiatric disorders. nih.gov While research has been conducted on related heterocyclic systems like imidazo[1,2-a]pyrimidines as PDE10A inhibitors, the exploration of this compound derivatives specifically for PDE10 inhibition is an emerging area of interest. nih.gov The development of selective PDE10A inhibitors could offer a novel therapeutic approach by modulating striatal signaling pathways. nih.gov
Receptor Tyrosine Kinase Inhibition (e.g., EphB4, IGF-IR)
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling, and their aberrant activation is a hallmark of many cancers. The EphB4 receptor, involved in angiogenesis and embryogenesis, is often upregulated in various tumors. nih.govnih.gov A series of imidazo[1,2-a]pyrazine diaryl ureas has been identified as potent inhibitors of EphB4, demonstrating nanomolar potency. nih.govresearchgate.net The inhibition of EphB4, potentially in conjunction with other RTKs like VEGFR and PDGFR, is proposed to enhance anti-angiogenic effects, offering a more comprehensive anti-cancer strategy. nih.gov
| Compound | Description | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine diaryl ureas | A series of derivatives with a diaryl urea (B33335) moiety attached to the imidazo[1,2-a]pyrazine core. | Show nanomolar potency for the EphB4 receptor and also exhibit potent activity against several other RTKs. | nih.govresearchgate.net |
PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is central to cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. researchgate.netnih.gov Consequently, PI3K has become a major target for cancer drug discovery. researchgate.netnih.govscispace.com Researchers have developed novel series of imidazo[1,2-a]pyrazine derivatives as PI3K inhibitors. For instance, a series of 8-morpholinyl-imidazo[1,2-a]pyrazines displayed potent inhibition of PI3Kδ and PI3Kα isoforms. researchgate.net Further work involving a conformational restriction strategy led to the synthesis of tricyclic imidazo[1,2-a]pyrazine derivatives, resulting in compounds with improved selectivity for PI3Kα over PI3Kδ. nih.govresearchgate.net
| Compound Series | Key Structural Feature | Inhibitory Profile | Reference |
|---|---|---|---|
| 8-morpholinyl-imidazo[1,2-a]pyrazines | Morpholine (B109124) group at the 8-position. | Potent against PI3Kδ and PI3Kα, with improved selectivity against mTOR. | researchgate.net |
| Tricyclic imidazo[1,2-a]pyrazines | Conformationally restricted tricyclic core. | Identified a molecule (8q) with the best in vitro selectivity profile for PI3Kα/δ isoforms. | nih.gov |
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression in a wide range of human cancers has made them attractive targets for anticancer therapies. nih.govresearchgate.net The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors. nih.govresearchgate.net Through structure-based design, including co-crystallization with Aurora-A, researchers have engineered derivatives with high potency and selectivity. nih.govresearchgate.net Modifications at the 8-position of the core and the incorporation of fluorine and deuterium (B1214612) have been explored to enhance properties such as oral bioavailability and off-target kinase selectivity. nih.govresearchgate.net
| Compound | Description | Key Finding | Reference |
|---|---|---|---|
| 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine | An imidazo[1,2-a]pyrazine derivative designed based on co-crystallization with Aurora-A. | Demonstrated potent Aurora-A inhibition with up to 70-fold selectivity in cell-based assays. | nih.gov |
| Fluoroamine and deuterated analogues | Derivatives of an initial potent Aurora inhibitor that lacked oral bioavailability. | Blocking oxidative metabolism and decreasing amine basicity improved pharmacokinetic profiles. | nih.gov |
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition is a promising strategy in cancer therapy. nih.gov An imidazopyrazine isolated from natural sources was identified as a first-in-class CDK9 inhibitor. nih.gov Subsequent optimization of this scaffold led to the synthesis of new imidazopyrazine derivatives with significantly enhanced potency. One such derivative, compound 1d, which features a furan-3-yl group at position 2 and a 4-methoxyphenyl (B3050149) amine at position 3, exhibited a potent CDK9 inhibitory activity with an IC50 of 0.18 µM. nih.gov The antiproliferative effects of these compounds in cancer cell lines correlated with their CDK9 inhibitory activity, suggesting this as a key mechanistic pathway. nih.gov
| Compound | Description | IC50 (CDK9) | Reference |
|---|---|---|---|
| Imadazopyrazine 1 | Isolated from natural sources. | 7.88 µM | nih.gov |
| Compound 1d | A derivative with a furan-3-yl group at position 2 and a 4-methoxyphenyl amine at position 3. | 0.18 µM | nih.gov |
VirB11 ATPase Inhibition (e.g., Helicobacter pylori VirB11 ATPase)
The VirB11 ATPase HP0525 is a critical component of the type IV secretion system (T4SS) in Helicobacter pylori. This system is essential for the bacterium's virulence and the spread of antibiotic resistance. nih.govnih.gov A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of HP0525. nih.govnih.gov To enhance their selectivity and to probe the assembly of the hexameric HP0525 protein, bivalent inhibitors were designed by conjugating the imidazo[1,2-a]pyrazine core to peptides that mimic the subunit-subunit interactions of the enzyme. nih.gov PEGylated versions of these imidazo[1,2-a]pyrazines showed improved inhibition compared to the parent compounds. nih.gov
| Compound Type | Design Strategy | Key Finding | Reference |
|---|---|---|---|
| 8-amino imidazo[1,2-a]pyrazine derivatives | Development of a novel series to target the VirB11 ATPase HP0525. | Showed potential as antibacterial agents by inhibiting a key component of the bacterial type IV secretion system. | nih.govnih.gov |
| PEGylated-imidazo[1,2-a]pyrazines | Conjugation of a PEG linker to the core structure. | Improved inhibition of HP0525 compared to the parent compounds. | nih.gov |
Proteasome Inhibition
Research into the biological activities of imidazo[1,2-a]pyrazine derivatives has explored their potential as proteasome inhibitors. The proteasome is a large protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Its discovery was a significant breakthrough in understanding cellular protein quality control. Inhibition of the proteasome can lead to a buildup of these proteins, which can induce programmed cell death, or apoptosis, in cancer cells. This has made the proteasome an important target for cancer therapy. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the broader class of imidazo[1,2-a]pyrazine derivatives has been investigated for various therapeutic properties.
Receptor Modulation Studies
Alpha-Adrenergic Receptor Affinity and Selectivity (e.g., alpha-2 vs. alpha-1)
Derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their affinity and selectivity for α-adrenergic receptors. nih.gov These receptors are involved in regulating a wide range of physiological processes, including blood pressure, heart rate, and neurotransmission.
Specifically, piperazinylimidazo[1,2-a]pyrazines have demonstrated selective affinity for α2-adrenergic receptor subtypes over α1-adrenergic receptors. nih.gov For instance, the compound 8-(1-piperazinyl)imidazo[1,2-a]pyrazine was found to be as potent as the reference compound mianserin (B1677119) at the α2-receptor but exhibited approximately 70 times greater selectivity for this receptor subtype. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the imidazo[1,2-a]pyrazine core can significantly impact receptor affinity and selectivity. For example, reduction of the imidazo (B10784944) ring to a 2,3-dihydro derivative was found to decrease affinity for the α2-receptor while not affecting α1-receptor affinity. nih.gov
Furthermore, research on a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines revealed that certain substitutions, such as 2-methyl, 3-methyl, and 5-methyl groups, resulted in high affinity for the α2 receptor and potent hypoglycemic activity. nih.gov Conversely, other modifications led to reduced α2 binding. nih.gov These findings highlight the potential for developing selective α2-adrenergic agents based on the imidazo[1,2-a]pyrazine scaffold.
Table 1: Alpha-Adrenergic Receptor Affinity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Receptor Subtype | Finding |
|---|---|---|
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | α2-adrenergic | Equipotent with mianserin, but ~70 times more selective. nih.gov |
| 2,3-dihydro derivative of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | α2-adrenergic | Lowered affinity compared to the parent compound. nih.gov |
| 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines | α2-adrenergic | Displayed high affinity. nih.gov |
AMPA Receptor (AMPAR) Modulation (e.g., TARP γ-8 selective negative modulation)
Imidazo[1,2-a]pyrazines have emerged as a class of compounds that can selectively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly those associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.gov AMPA receptors are crucial for fast synaptic transmission in the central nervous system (CNS), and their dysfunction is implicated in various neurological disorders. biorxiv.org
TARP γ-8 is highly expressed in the hippocampus, a brain region critical for learning and memory, and is a key target for the development of novel antiepileptic drugs. nih.govresearchgate.net Selective negative allosteric modulators (NAMs) of AMPARs containing TARP γ-8 have shown promise in attenuating hyperexcitability in the hippocampus without the broad CNS side effects associated with non-selective AMPAR antagonists. nih.gov
Research has led to the discovery of substituted imidazo[1,2-a]pyrazines as a structurally distinct class of selective AMPAR/TARP γ-8 negative modulators. nih.gov These compounds have been optimized for their in vivo efficacy. Cryo-electron microscopy (cryo-EM) structures have provided insights into how these modulators bind to the AMPAR-TARP γ-8 complex. researchgate.net They typically bind in a lipid-exposed and water-accessible pocket at the interface of the TARP and the AMPAR pore-forming subunit. researchgate.net The selectivity for TARP γ-8 is often determined by specific amino acid residues within the TARP. biorxiv.org
Serotonin (B10506) 5-HT4 Receptor Partial Agonism (for related imidazo[1,5-a]pyridines)
While the primary focus is on imidazo[1,2-a]pyrazines, related heterocyclic compounds such as imidazo[1,5-a]pyridines have been investigated for their activity at serotonin 5-HT4 receptors. nih.gov Partial agonists of the 5-HT4 receptor are being explored for the treatment of cognitive disorders, including those associated with Alzheimer's disease. nih.gov
The design and synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives have yielded potent and selective 5-HT4 partial agonists with good brain penetration and efficacy in animal models of cognition. nih.gov These findings in a related scaffold suggest potential avenues for exploring the serotonergic activity of imidazo[1,2-a]pyrazine derivatives.
Melatonin (B1676174) and Adenosine Receptor Activity (for related pyrazino[1,2-a]indoles)
Another related class of compounds, pyrazino[1,2-a]indoles, has been shown to interact with melatonin and adenosine receptors. nih.govnih.gov Specifically, 3,4-dihydropyrazinoindoles have been identified as effective ligands for these receptors. nih.gov For instance, certain analogues of 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) have been synthesized and evaluated as melatoninergic ligands, with some compounds displaying high affinity for both MT1 and MT2 melatonin receptor subtypes. nih.gov This demonstrates that the broader pyrazino-fused heterocyclic systems have the potential to modulate various G protein-coupled receptors involved in neuropsychiatric functions. nih.gov
Other Biological Activities
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for a wide array of other potential therapeutic applications.
Anti-inflammatory: Certain imidazo[1,2-a]pyrazine-3-(7H)-imine derivatives have demonstrated significant anti-inflammatory effects in cellular assays. nih.gov The pyrrole (B145914) and pyrazine (B50134) core structures are recognized as important pharmacophores for anti-inflammatory activity. mdpi.com
Antiulcer: While direct evidence for antiulcer activity of this compound is not prominent in the provided results, the broader class of imidazo-fused heterocycles is of interest in medicinal chemistry for various applications.
Cardiac Stimulating: Some imidazo[1,2-a]pyrazine derivatives, such as 5-bromoimidazo-[1,2-alpha]pyrazine, have shown positive chronotropic (heart rate) and inotropic (contractility) effects on isolated atria. nih.gov This activity is thought to be related to phosphodiesterase inhibition, leading to an increase in cyclic AMP levels. nih.gov
Antidepressant: The modulation of adrenergic and serotonergic systems by imidazo[1,2-a]pyrazine and related compounds suggests a potential for antidepressant effects, although this is an area requiring more direct investigation.
Smooth Muscle Relaxant: Imidazo[1,2-a]pyrazine derivatives have demonstrated smooth muscle relaxant properties. nih.gov
Antibronchospastic: A series of imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess in vivo antibronchospastic activities, with some compounds being more potent than theophylline (B1681296). nih.govnih.gov The mechanism is thought to involve more than just phosphodiesterase inhibition. nih.gov
Uterine-Relaxing: Several imidazo[1,2-a]pyrazine derivatives have exhibited in vitro uterine-relaxing properties. nih.gov Related pyrazine compounds, like 2,5-dimethylpyrazine, have also been shown to inhibit uterine contractions. nih.gov
Hypoglycemic: Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been identified as potent hypoglycemic agents in insulin-resistant hyperglycemic mice. nih.gov Their hypoglycemic activity is often correlated with their high affinity for the α2-adrenergic receptor. nih.gov
Table 2: Other Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Biological Activity | Finding |
|---|---|
| Anti-inflammatory | Imidazo[1,2-a]-pyrazine-3-(7H)-imine derivatives showed significant effects in cellular tests. nih.gov |
| Cardiac Stimulating | 5-bromoimidazo-[1,2-alpha]pyrazine displayed positive chronotropic and inotropic properties. nih.gov |
| Antibronchospastic | Derivatives were more potent than theophylline in vivo. nih.gov |
| Uterine-Relaxing | Demonstrated in vitro uterine-relaxing activities. nih.gov |
| Hypoglycemic | Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were potent agents in ob/ob mice. nih.gov |
Elucidation of Mechanisms of Action at the Molecular and Cellular Levels
The therapeutic potential of derivatives based on the this compound scaffold is underpinned by detailed investigations into their molecular and cellular mechanisms of action. Academic research has focused on identifying specific biological targets, understanding the nature of their interactions, and characterizing the subsequent effects on cellular signaling pathways.
Cellular Target Identification and Validation
A critical step in understanding the utility of imidazo[1,2-a]pyrazine derivatives is the identification of their specific cellular protein targets. Research has revealed that these compounds can interact with a diverse range of proteins, leading to various biological effects.
One area of investigation has been their potential as kinase inhibitors. For instance, certain imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, which are crucial for cell mitosis and are often overexpressed in cancers. researchgate.netresearchgate.net Structure-based design has led to the development of derivatives that can selectively target Aurora-A kinase. researchgate.net Another identified target is the heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability of many proteins required for tumor cell growth. A novel 2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine was found to exhibit moderate Hsp90 inhibitory activity. rsc.orgresearchgate.net
In the context of infectious diseases, derivatives of 8-amino imidazo[1,2-a]pyrazine have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system in Helicobacter pylori. nih.govresearchgate.net For parasitic diseases, an imidazo[1,2-a]pyrazine-based compound, CTN1122, was found to target Leishmania major casein kinase 1.2 (L-CK1.2), highlighting its potential as an antileishmanial agent. nih.gov
Furthermore, these derivatives have been shown to modulate the activity of various enzymes and receptors. One study identified a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING immune signaling pathway. nih.gov Other research has pointed to the inhibition of phosphodiesterase (PDE) isoenzymes and the gastric H+/K+-ATPase as potential mechanisms of action for different derivatives. nih.govresearchgate.net In neuroscience, imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) when associated with the TARP γ-8 auxiliary subunit. nih.gov
| Compound Class/Derivative | Identified Cellular Target | Therapeutic Area | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | Aurora-A Kinase | Oncology | researchgate.net |
| 2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine | Heat shock protein 90 (Hsp90) | Oncology | rsc.orgresearchgate.net |
| 8-amino imidazo[1,2-a]pyrazine derivatives | VirB11 ATPase HP0525 | Antibacterial | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrazine-based (e.g., CTN1122) | Leishmania major casein kinase 1.2 (L-CK1.2) | Antiparasitic | nih.gov |
| Imidazo[1,2-a]pyrazine derivative 7 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Immuno-oncology | nih.gov |
| 6-substituted imidazo[1,2-a]pyrazines | Gastric H+/K+-ATPase | Gastroenterology | researchgate.net |
| Imidazo[1,2-a]pyrazine derivatives | Phosphodiesterase (PDE) isoenzymes | Oncology/Inflammation | nih.gov |
| Imidazo[1,2-a]pyrazine 5 | AMPA Receptor (associated with TARP γ-8) | Neurology (Epilepsy) | nih.gov |
Investigation of Competitive Inhibition Mechanisms (e.g., ATP mimics)
Many imidazo[1,2-a]pyrazine derivatives function by competitively inhibiting the binding of a natural substrate to its target protein. A predominant mechanism observed is ATP-competitive inhibition, particularly for targets within the kinase family.
The imidazopyrazine scaffold is found in several ATP-competitive kinase inhibitors. nih.gov For example, inhibitors of Aurora-A kinase have been designed to exploit differences in the ATP-binding site compared to other Aurora isoforms, which is a hallmark of competitive inhibition. researchgate.net Similarly, the inhibitory activity against Hsp90 was elucidated through a crystalline complex showing the compound bound to the N-terminus ATP domain of the protein, directly implying competition with ATP. rsc.orgresearchgate.net
This mechanism extends beyond kinases. The inhibition of the bacterial ATPase HP0525 by 8-amino imidazo[1,2-a]pyrazine derivatives was studied using molecular docking, with structural studies of the target enzyme often involving ATP mimics like ATP-γS, further supporting an ATP-competitive binding mode. nih.gov In a different form of competitive inhibition, certain derivatives that inhibit the gastric H+/K+-ATPase are known as potassium-competitive acid blockers (P-CABs), indicating they compete with potassium ions for binding to the enzyme. researchgate.net
Modulation of Intracellular Signaling Pathways (e.g., NF-κB inhibitory activity)
The interaction of imidazo[1,2-a]pyrazine derivatives with their molecular targets can trigger a cascade of downstream effects, altering key intracellular signaling pathways. A significant focus of research has been the modulation of pathways involved in inflammation and cancer.
Notably, compounds with a similar imidazo[1,2-a]pyridine (B132010) core have demonstrated the ability to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its aberrant activity is linked to cancer. nih.gov Studies have shown that these related compounds can diminish the DNA-binding activity of NF-κB. nih.govnih.gov
Derivatives of imidazo[1,2-a]pyrazine have also been shown to modulate other critical pathways. For instance, an imidazo[1,2-a]pyrazine derivative that inhibits ENPP1 was found to enhance the expression of downstream target genes of the cGAS-STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov This pathway is crucial for innate immune responses, and its activation can stimulate antitumor immunity. nih.gov Furthermore, by inhibiting phosphodiesterase (PDE), some derivatives can increase intracellular levels of cyclic 3',5'-adenosine monophosphate (cAMP), a second messenger involved in regulating cell proliferation. nih.gov
In Vitro Selectivity Profiling against Biological Targets
Selectivity is a crucial attribute for any therapeutic compound, as it minimizes off-target effects. The selectivity of imidazo[1,2-a]pyrazine derivatives has been rigorously evaluated through various in vitro profiling methods.
Chemical proteomics using photoaffinity probes derived from the imidazopyrazine scaffold has been employed to assess selectivity across the entire proteome. nih.gov This advanced technique helps to identify a range of on-target and off-target interactions, providing a comprehensive selectivity profile. nih.gov
More targeted profiling against panels of related enzymes is also common. For example, an imidazo[1,2-a]pyrazine derivative (compound 7) was shown to be a highly selective inhibitor of ENPP1, with substantially weaker activity against the related enzymes ENPP2 and ENPP3. nih.gov In the realm of kinase inhibitors, structure-based design efforts have successfully produced Aurora-A inhibitors that demonstrate up to 70-fold selectivity over Aurora-B in cell-based assays. researchgate.net Likewise, some derivatives were screened for off-target kinase selectivity to ensure their specific action. researchgate.net
Structure Activity Relationship Sar Studies of 2 Isopropylimidazo 1,2 a Pyrazine Analogs
Impact of Substituent Variation on Biological Potency and Selectivity
Role of the Isopropyl Group at C2 on Target Interaction and Efficacy
The substituent at the C2 position of the imidazo[1,2-a]pyrazine (B1224502) ring system plays a significant role in modulating the biological activity of its derivatives. While a wide range of substituents, including aromatic and aliphatic groups, have been explored, the isopropyl group has been identified as a key moiety in certain contexts. tsijournals.com For instance, in the development of antimicrobial agents, the presence of an aliphatic group like isopropyl at the C2 position has been associated with good antioxidant activity. tsijournals.com The size, shape, and lipophilicity of the C2 substituent can directly influence how the molecule fits into the binding pocket of its biological target.
In a study on pyrazine (B50134) derivatives, the volatile compound 2,5-bis(1-methylethyl)-pyrazine, which features isopropyl groups, demonstrated broad-spectrum antimicrobial activity. nih.gov While this is a different scaffold, it highlights the potential contribution of the isopropyl group to antimicrobial effects. The specific interactions of the isopropyl group, such as van der Waals forces within a hydrophobic pocket of a target protein, can be critical for achieving desired efficacy. Further detailed studies focusing specifically on the 2-isopropyl group in imidazo[1,2-a]pyrazine analogs are needed to fully elucidate its role in target interaction across different biological systems.
Effects of Substitutions at C3 and C8 on Pharmacological Profiles
Modifications at the C3 and C8 positions of the imidazo[1,2-a]pyrazine core have been shown to drastically alter the pharmacological profiles of these compounds, influencing their potency and selectivity for various targets.
C3 Position: Substitution at the C3 position is critical for the activity of many imidazo[1,2-a]pyrazine derivatives. For example, in a series of compounds designed as negative modulators of AMPA receptors associated with TARP γ-8, the introduction of an oxindole (B195798) group at the C3 position was a key step in optimizing potency. nih.gov The nature of the substituent at C3 can influence the molecule's interaction with the target protein. Bromine substitution at the C3 position has also been noted for its significance in conferring good antioxidant activity to the scaffold. tsijournals.com
C8 Position: The C8 position is another key site for modification that significantly impacts biological activity.
Antioxidant Activity: SAR studies have revealed that amination at the C8 position is a crucial factor for enhancing antioxidant properties. tsijournals.com The presence of an amino group at this position is considered necessary for good free radical scavenging activity. tsijournals.com
Antiproliferative Effects: The nature of the substituent at C8 is also determinant for antiproliferative activity. Studies on the Dami cell line showed that the length of the 8-aminoaliphatic group, in conjunction with a 2-carbonitrile, was critical for the observed effects. nih.gov
AMPAR Modulation: In the context of TARP γ-8 selective AMPAR negative modulators, extensive SAR optimization was performed at the C8 position. Replacing an initial morpholine (B109124) group with various substituted cyclic amines, such as 4-fluoropiperidine (B2509456), maintained or even improved potency, demonstrating the importance of this position for target engagement. nih.gov
The following table summarizes the effects of substitutions at C3 and C8 on the antioxidant activity of select imidazo[1,2-a]pyrazine analogs.
| Compound ID | C2 Substituent | C3 Substituent | C8 Substituent | Antioxidant Activity (IC50, µM) |
| 4a | Phenyl | H | H | 28.14 |
| 4b | Phenyl | Br | H | 13.2 |
| 5h | 4-chlorophenyl | Br | NH2 | Not specified, but noted as a good antioxidant |
| 6b | Phenyl | H | NH2 | Not specified, but noted as having promising activity |
This table is generated based on qualitative and quantitative data from the cited literature to illustrate SAR trends. tsijournals.com
Influence of Ring Substitutions on Target Binding and Functional Outcome
Beyond the well-explored C2, C3, and C8 positions, substitutions on other parts of the imidazo[1,2-a]pyrazine ring system can also profoundly affect target binding and the resulting functional outcome. In the development of selective ligands for alpha-adrenergic receptors, alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring were investigated. nih.gov These modifications were found to alter the affinity of the compounds for α1 vs. α2 receptors. For instance, the reduction of the imidazo (B10784944) ring (2,3-dihydro) was shown to decrease affinity for the α2 receptor while not affecting α1-receptor affinity, highlighting the importance of the planarity and aromaticity of the core structure for selective receptor interaction. nih.gov
Identification of Key Pharmacophoric Features for Diverse Biological Activities
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the imidazo[1,2-a]pyrazine scaffold, SAR studies across various biological targets have helped to elucidate key pharmacophoric features.
For Antioxidant Activity: A key feature appears to be the presence of an amino group at the C8 position. tsijournals.com A halogen, such as bromine, at the C3 position can further enhance this activity. tsijournals.com The C2 position can tolerate both aromatic and aliphatic substituents. tsijournals.com
For Antiproliferative Activity: A 2-carbonitrile group combined with an 8-aminoaliphatic chain of a specific length has been identified as a critical pharmacophoric element. nih.gov
For TARP γ-8 Modulation: A three-point pharmacophore can be proposed. It consists of an aryl group at C2 (e.g., para-fluorophenyl), a second aromatic moiety at C3 (e.g., oxindole), and a cyclic amine at C8 (e.g., 4-fluoropiperidine). nih.gov
For Tubulin Polymerization Inhibition: Molecular docking studies suggest that certain imidazo[1,2-a]pyrazine derivatives bind to the colchicine (B1669291) binding site of tubulin. nih.gov The pharmacophore in this case involves a specific arrangement of aromatic and heterocyclic rings that mimics the binding of known inhibitors like CA-4. nih.gov
The imidazo[1,2-a]pyrazine nucleus itself acts as a rigid scaffold that correctly orients the various substituent groups (pharmacophoric features) in three-dimensional space, allowing for specific interactions with the target protein. chemrxiv.org The nitrogen atoms within the fused ring system can also act as hydrogen bond acceptors, contributing to the binding affinity.
Conformational Analysis and its Relationship to Biological Function (e.g., Adrenergic Receptors)
The three-dimensional conformation of a molecule is intrinsically linked to its biological function, as it dictates how the molecule can fit into and interact with its biological target. For flexible molecules, understanding the preferred low-energy conformations is crucial for rational drug design.
In the context of adrenergic receptors, the conformation of imidazo[1,2-a]pyrazine derivatives has been studied to understand their selectivity. Computer-assisted molecular modeling has been used to estimate the conformational energies of piperazinylimidazo[1,2-a]pyrazines and compare them to semi-rigid alpha-adrenergic ligands like mianserin (B1677119). nih.gov These studies help to rationalize the observed binding affinities and selectivities for α1 and α2 receptor subtypes. nih.gov The relative orientation of the imidazo[1,2-a]pyrazine core and the piperazinyl substituent, for example, is a key determinant of how the molecule presents its interaction points to the receptor binding pocket.
Computational Chemistry and Molecular Modeling in Research on 2 Isopropylimidazo 1,2 a Pyrazine
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods, both of which are instrumental in the study of 2-Isopropylimidazo[1,2-a]pyrazine and its derivatives.
Derivation of Essential Chemical Features for Target Binding
The development of a pharmacophore model for a series of compounds like the imidazo[1,2-a]pyrazines involves identifying common chemical features that are critical for their biological activity. For the related imidazo[1,2-a]pyridine (B132010) series, which shares a core structure, a pharmacophore can be developed to understand the structure-activity relationship (SAR). nih.gov Such a model for imidazo[1,2-a]pyrazine (B1224502) derivatives would typically highlight key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For instance, in the context of designing inhibitors for specific enzymes, the imidazo[1,2-a]pyrazine core itself can be a crucial pharmacophoric element. The nitrogen atoms in the pyrazine (B50134) and imidazole (B134444) rings can act as hydrogen bond acceptors, while the aromatic nature of the bicyclic system can lead to important π-π stacking interactions with aromatic residues in the target's active site. The 2-isopropyl group, a key substituent of the titular compound, would be represented as a significant hydrophobic feature in the pharmacophore model, suggesting its role in binding to a hydrophobic pocket within the target protein.
Studies on related pyrozolo[1,5-a]pyridine analogues have successfully generated five-point pharmacophore models (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, which were crucial for their inhibitory activity. nih.gov A similar approach for this compound would involve aligning a set of active and inactive molecules to deduce the essential features for target engagement.
Application in Virtual Screening for Identification of Novel Chemical Scaffolds
Once a pharmacophore model is established, it serves as a 3D query for virtual screening of large compound libraries to identify novel chemical scaffolds that possess the desired features for biological activity. This technique has been effectively used for the broader class of imidazo[1,2-a]pyridines in the search for new treatments for visceral leishmaniasis. nih.govresearchgate.net An innovative virtual screening collaboration utilized a "Booster" process, which involves iterative rounds of in silico screening across proprietary pharmaceutical databases to rapidly explore the chemical space around a hit compound. nih.govscispace.com
This strategy allows for the identification of not only close analogues but also structurally diverse compounds that fit the same pharmacophore model. scispace.com For this compound, a validated pharmacophore model could be used to screen vast chemical databases, leading to the discovery of new molecules with potentially improved potency, selectivity, or pharmacokinetic properties. This approach accelerates the hit-to-lead optimization process by providing a diverse set of starting points for further medicinal chemistry efforts. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of this compound and its analogues at the atomic level.
Prediction of Ligand-Target Binding Modes
Molecular docking simulations have been successfully employed to predict the binding modes of imidazo[1,2-a]pyrazine derivatives in various biological targets. For example, in a study of novel imidazo[1,2-a]pyrazine derivatives as potential tubulin inhibitors, molecular docking revealed that a promising compound, TB-25, fits well into the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, for imidazo[1,2-a]pyrazine derivative A4, which was identified as a potential influenza virus nucleoprotein inhibitor, molecular docking simulations confirmed its direct binding to the viral nucleoprotein. nih.gov
For this compound, docking studies would be performed against a specific target protein to predict its binding orientation. The results would illustrate how the isopropyl group at the 2-position settles into a hydrophobic pocket and how the bicyclic ring system or other substituents form key interactions with the protein's active site residues.
Assessment of Binding Affinities and Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Beyond predicting the binding pose, molecular docking is used to assess the strength of the interaction, often expressed as a docking score or an estimated binding affinity. This assessment is based on the various non-covalent interactions between the ligand and the target.
In the case of imidazo[1,2-a]pyrazine derivatives, docking studies have elucidated crucial interactions. For instance, the docking of pyrazine-linked 2-aminobenzamides into histone deacetylase (HDAC) isoforms revealed key hydrogen bonds and hydrophobic interactions. mdpi.com For this compound, docking would allow for the detailed analysis of interactions such as:
Hydrogen Bonding: The nitrogen atoms of the imidazo[1,2-a]pyrazine scaffold can form hydrogen bonds with amino acid residues like asparagine or glutamine in the target's active site.
Hydrophobic Interactions: The isopropyl group is expected to engage in significant hydrophobic interactions with nonpolar residues such as valine, leucine, or isoleucine. The aromatic rings of the core structure can also contribute to hydrophobic interactions.
π-π Stacking: The aromatic imidazo[1,2-a]pyrazine ring system can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine, which is a common binding motif.
The following table summarizes the types of interactions that can be assessed through molecular docking of this compound:
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Asn, Gln, Ser, Thr, Tyr |
| Hydrophobic Interactions | Val, Leu, Ile, Met, Phe |
| π-π Stacking | Phe, Tyr, His, Trp |
Molecular Dynamics Simulations to Study Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the predicted binding mode and to gain a deeper understanding of the conformational changes that may occur upon ligand binding.
For pyrazine-containing compounds, MD simulations have been used to study their interaction with proteins like human serum albumin (HSA), revealing that the binding can enhance the stability of the protein. nih.gov In the context of drug design, MD simulations are applied to the docked complex of a ligand and its target protein. For a dataset of 2-aminobenzamides targeting HDACs, 100 ns MD simulations were performed to test the flexibility of the ligand and the stability of the protein-inhibitor complexes. mdpi.com
For a complex of this compound and its target, an MD simulation would track the movements of the ligand within the binding site and the conformational changes of the protein. The stability of key interactions, such as hydrogen bonds and hydrophobic contacts observed in docking, would be monitored throughout the simulation. A stable trajectory with minimal deviation of the ligand from its initial docked pose would provide strong evidence for a favorable and stable binding mode. These simulations are computationally intensive but provide invaluable information for confirming the viability of a potential drug candidate. elifesciences.org
In Silico Approaches for Lead Optimization and Analogue Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of bioactive molecules. For the imidazo[1,2-a]pyrazine scaffold, the parent structure of this compound, these in silico techniques have been instrumental in understanding structure-activity relationships (SAR), guiding the design of new analogues, and optimizing lead compounds for various therapeutic targets. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the computational strategies applied to the broader class of imidazo[1,2-a]pyrazines provide a clear framework for how such a compound would be studied and optimized.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For imidazo[1,2-a]pyrazine derivatives, QSAR studies have been successfully employed to identify key physicochemical parameters that govern their therapeutic effects, such as anticancer activity. dergipark.org.tr
In one study, researchers investigated the correlation between the anticancer activities of a series of imidazole and imidazo[1,2-a]pyrazine derivatives and various physicochemical parameters. dergipark.org.tr The study utilized parameters such as the logarithm of the partition coefficient (clogP), which is a measure of hydrophobicity, and the steric parameter (Es). dergipark.org.tr The findings revealed significant correlations between these parameters and the biological activity of the imidazo[1,2-a]pyrazine derivatives, highlighting the importance of hydrophobicity and steric factors in their anticancer effects. dergipark.org.tr Such models are crucial for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts towards compounds with a higher probability of success.
A 3D-QSAR analysis was also conducted on a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, which are structurally related to the imidazo[1,2-a]pyrazine core. japsonline.com This study aimed to identify essential descriptors for their activity as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.com The resulting Gaussian and field-based 3D-QSAR models were statistically valid and showed that steric and hydrophobic interactions are significant contributing factors to the enhanced activity of these compounds. japsonline.com
Table 1: Examples of QSAR Studies on Imidazo[1,2-a]pyrazine Derivatives
| Study Focus | Key Findings | Reference |
| Anticancer Activities | Significant correlation between biological activity and clogP (hydrophobicity) and Es (steric) parameters. dergipark.org.tr | dergipark.org.tr |
| BTK Inhibition (related scaffold) | Steric and hydrophobic interactions are major contributors to enhanced activity. japsonline.com | japsonline.com |
Structure-Based Drug Design and Molecular Docking
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design and optimize inhibitors. Molecular docking is a key component of SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target.
The imidazo[1,2-a]pyrazine scaffold has been the subject of SBDD and molecular docking studies for various targets. For instance, in the development of novel tubulin polymerization inhibitors, molecular docking was used to understand how imidazo[1,2-a]pyrazine derivatives bind to the colchicine binding site of tubulin. nih.gov The docking studies showed that a particularly potent compound, TB-25, fitted well into the binding site and overlapped nicely with the known tubulin inhibitor CA-4, providing a structural basis for its potent anticancer activity. nih.gov
In another study, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided crucial insights into the binding interactions of this class of compounds. nih.gov This structural information guided the design and synthesis of more potent and selective Aurora-A inhibitors. nih.gov This highlights the power of combining experimental structural biology with computational modeling for lead optimization.
The design of imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors for the treatment of uveal melanoma also benefited from computational approaches. nih.gov These studies are critical for understanding the molecular interactions that drive binding and for designing analogues with improved affinity and selectivity.
Analogue Design and Scaffold Hopping
The insights gained from QSAR and SBDD studies are directly applied to the design of novel analogues with improved properties. This can involve making specific substitutions on the imidazo[1,2-a]pyrazine core to enhance target binding, improve pharmacokinetic properties, or reduce off-target effects.
For example, based on the understanding of the SAR of imidazo[1,2-a]pyrazine derivatives as AMPAR negative modulators, a focused medicinal chemistry effort led to the identification of potent and selective leads. nih.gov Although these initial leads had suboptimal pharmacokinetic properties, the knowledge gained from their study informed further optimization efforts. nih.gov
In some cases, computational approaches can guide "scaffold hopping," where the core chemical structure is replaced with a different one that maintains the key binding interactions but may have better drug-like properties. An isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was investigated as a replacement for the imidazo[1,2-a]pyrazine core in the pursuit of AMPAR modulators with improved in vivo clearance. nih.gov
The design and synthesis of new imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells also demonstrate the application of these principles. nih.gov By creating a series of diarylamide and diarylurea derivatives, researchers were able to explore the SAR and identify compounds with submicromolar potency. nih.gov
2 Isopropylimidazo 1,2 a Pyrazine As a Privileged Scaffold in Drug Discovery and Chemical Biology Research
Scaffold Design and Optimization Strategies
The inherent drug-like properties of the imidazo[1,2-a]pyrazine (B1224502) scaffold make it an attractive starting point for the development of new chemical entities. Researchers have employed a variety of strategies to design and optimize compounds based on this core structure, aiming to enhance potency, selectivity, and pharmacokinetic profiles.
Lead Identification and Optimization Campaigns Utilizing Imidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold has been successfully utilized in numerous lead identification and optimization campaigns, particularly in the pursuit of kinase inhibitors for oncology. nih.govnih.gov High-throughput screening (HTS) campaigns have identified imidazo[1,2-a]pyrazine derivatives as promising starting points for drug discovery programs. nih.gov For instance, a phenotypic screening approach led to the identification of a series of imidazo[1,2-a]pyrazine derivatives with potent anti-influenza activity. nih.gov
One notable lead optimization effort focused on imidazo[4,5-b]pyridine-based kinase inhibitors, a related scaffold, which led to the identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical candidate for acute myeloid leukemia. acs.org Similarly, optimization of imidazolopiperazines, derived from the imidazo[1,2-a]pyrazine core, has yielded new antimalarial agents with improved potency and pharmacokinetic properties. nih.govacs.org
A key strategy in the optimization of these scaffolds involves the systematic modification of substituents at various positions of the heterocyclic ring system. For example, in the development of tubulin polymerization inhibitors, structural optimization and ring fusion strategies were employed to design novel imidazo[1,2-a]pyrazine derivatives with potent anticancer activities. nih.gov Mechanism studies revealed that the optimized compounds could effectively inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis in cancer cells. nih.gov
The following table summarizes a lead optimization campaign for imidazo[1,2-a]pyrazine-based AMPAR negative modulators, showcasing the impact of structural modifications on potency.
| Compound | R¹ | R² | R³ | pIC₅₀ (γ-8) |
| 5 | H | H | H | 6.3 |
| 6 | Me | H | H | 6.8 |
| 7 | Et | H | H | 7.1 |
| 8 | i-Pr | H | H | 7.3 |
| 9 | c-Pr | H | H | 7.5 |
| 10 | Ph | H | H | 7.2 |
| 11 | 4-F-Ph | H | H | 7.8 |
| 12 | H | Me | H | 6.5 |
| 13 | H | H | Me | 6.1 |
| 14 | Me | Me | H | 6.9 |
| 15 | H | Me | Me | 6.4 |
| 16 | Me | H | Me | 7.0 |
Data sourced from a study on AMPAR negative modulators. nih.gov The table demonstrates how substitutions at different positions of the imidazo[1,2-a]pyrazine core influence the inhibitory potency against the TARP γ-8.
Scaffold Hopping Approaches for Novel Chemical Entities and Improved Profiles
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemotypes with similar biological activity but different core structures, often leading to improved properties such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. The imidazo[1,2-a]pyrazine scaffold has been both a target and a result of such approaches.
In one example, a scaffold hopping exercise from pyridones led to the discovery of imidazo[1,2-a]pyridines as new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. This transition was guided by shape and electrostatic similarity, resulting in potent and metabolically stable compounds.
Conversely, in a program aimed at developing selective AMPAR negative modulators, researchers started with an imidazo[1,2-a]pyrazine hit. To address issues with in vivo clearance, they successfully performed a scaffold hop to an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, which led to improved microsomal stability and efflux liabilities. nih.gov This demonstrates the utility of moving away from the imidazo[1,2-a]pyrazine core when faced with specific developmental challenges.
Design and Synthesis of Bivalent Compounds Integrating Imidazo[1,2-a]pyrazine
Bivalent compounds, which consist of two pharmacophoric units connected by a linker, are designed to interact with two distinct binding sites simultaneously, often leading to enhanced affinity and selectivity. The imidazo[1,2-a]pyrazine scaffold has been incorporated into such bivalent constructs.
For example, researchers have designed and synthesized peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. The design of these molecules aimed to have the imidazo[1,2-a]pyrazine moiety target the ATP binding site of the enzyme, while the peptide portion was designed to disrupt the hexameric assembly of the protein.
Integration of the Imidazo[1,2-a]pyrazine Motif into Hybrid Molecular Architectures
The imidazo[1,2-a]pyrazine scaffold has been integrated into hybrid molecular architectures to create multi-target compounds or to combine its favorable properties with those of other pharmacophores. These hybrid molecules can exhibit unique biological activities by interacting with multiple biological targets or by presenting a novel spatial arrangement of functional groups.
One approach involves the synthesis of hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on a quinoxaline (B1680401) core through palladium-catalyzed coupling reactions and heteroannulation. researchgate.net This strategy aims to combine the biological potential of these different heterocyclic systems into a single molecule. The imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, is recognized as a privileged structure, and its combination with other heterocycles represents a promising avenue for the discovery of new drug candidates. researchgate.net
Research on Analogs with Enhanced Biological Activities and Selectivity Profiles
A significant body of research has focused on the synthesis and evaluation of imidazo[1,2-a]pyrazine analogs with the goal of enhancing their biological activities and improving their selectivity profiles. tsijournals.com These efforts have led to the discovery of compounds with potent and selective inhibitory activity against a range of biological targets.
For instance, a series of novel imidazo[1,2-a]pyrazine derivatives were designed and synthesized as potential tubulin inhibitors. nih.gov Through structural optimization, compounds were identified that displayed potent anti-proliferative activities against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range. nih.gov These compounds were shown to effectively inhibit tubulin polymerization, disrupt the microtubule network in cancer cells, and induce cell cycle arrest and apoptosis. nih.gov
In another study, imidazo[1,2-a]pyrazine derivatives were investigated as antileishmanial agents. This research led to the identification of compounds with significant in vitro activity against Leishmania species, highlighting the potential of this scaffold in developing new treatments for neglected tropical diseases.
The table below presents data on the antioxidant activity of various imidazo[1,2-a]pyrazine derivatives, demonstrating the impact of different substituents on their free radical scavenging ability.
| Compound | Substituents | IC₅₀ (µM) |
| 4a | Unsubstituted | 28.14 |
| 4c | 2-(4-chlorophenyl) | 14.26 |
| 4f | 2-(4-methoxyphenyl) | 10.23 |
| 5a | 8-morpholino, 2-phenyl | 12.54 |
| 5b | 8-piperidino, 2-phenyl | 11.87 |
| 5c | 8-(4-methylpiperazin-1-yl), 2-phenyl | 10.98 |
| 5d | 8-morpholino, 2-(4-chlorophenyl) | 9.87 |
| 5f | 8-piperidino, 2-(4-methoxyphenyl) | 8.98 |
| 5h | 8-(4-methylpiperazin-1-yl), 2-(4-methoxyphenyl) | 8.54 |
| 6a | 3-bromo | 22.43 |
| 6b | 3-bromo, 2-(4-chlorophenyl) | 9.12 |
| Standard | Ascorbic Acid | 5.84 |
Data adapted from a study on the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. tsijournals.com The IC₅₀ values represent the concentration required to scavenge 50% of DPPH free radicals.
Future Directions and Emerging Research Avenues for Imidazo[1,2-a]pyrazine Scaffolds
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for innovation in drug discovery and chemical biology. Several future directions and emerging research avenues are poised to further expand the utility of this versatile heterocyclic system.
One promising area is the development of novel anticancer agents that are target-based, with higher potency and minimal toxicity. nih.gov The ability of imidazo[1,2-a]pyridine and pyrazine (B50134) derivatives to regulate various cellular pathways offers significant opportunities for targeted anticancer effects. nih.gov Continued exploration of this scaffold as inhibitors of kinases, such as PI3K/mTOR, and other key cancer-related targets is expected to yield new therapeutic candidates.
The application of imidazo[1,2-a]pyrazine derivatives in combating infectious diseases remains a key research focus. The discovery of potent anti-influenza and antimalarial agents based on this scaffold highlights its potential for developing new treatments for viral and parasitic infections. nih.govnih.gov Future work will likely involve the optimization of these lead compounds to improve their efficacy and pharmacokinetic properties, as well as exploring their activity against other pathogens.
Furthermore, the unique photophysical properties of some imidazo[1,2-a]pyrazine derivatives are being explored. rsc.org This could lead to their use as fluorescent probes in chemical biology for imaging and sensing applications, or in materials science.
The development of more efficient and sustainable synthetic methodologies for the construction and functionalization of the imidazo[1,2-a]pyrazine core will also be crucial for advancing research in this area. rsc.org This will facilitate the creation of more diverse chemical libraries for biological screening and enable the synthesis of more complex and sophisticated molecular architectures.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., coupling constants for ortho protons in methoxy derivatives ).
- X-ray crystallography : Resolves regiochemistry in ambiguous cases (e.g., 8c in hybrid structures) .
- HRMS (ESI-QTOF) : Confirms molecular weight and purity (e.g., for compounds like 8x–8ab) .
- IR spectroscopy : Detects functional groups (e.g., C=N stretches at ~1546 cm⁻¹) .
Methodological Tip : Combine orthogonal techniques to address structural ambiguities, especially for regioisomers.
What structure-activity relationships (SAR) govern the biological activity of imidazo[1,2-a]pyrazine derivatives?
Q. Advanced Research Focus
Experimental Design : Use combinatorial libraries to systematically vary substituents and assay activities (e.g., antioxidant DPPH assays, LPS-induced sepsis models) .
How can researchers optimize reaction conditions for imidazo[1,2-a]pyrazine synthesis?
Q. Advanced Research Focus
- Acid Catalysts : TFA/DMSO is effective for most substrates, but switch to DBSA/toluene for electron-deficient or bulky substrates (e.g., 8n, 8p) .
- Temperature Control : Low temperatures (0–25°C) minimize side reactions in electrophilic substitutions .
- Purification : Use chromatography or recrystallization to isolate regioisomers (e.g., 8c vs. 8e) .
Case Study : Optimizing 6-arylbenzoimidazo-pyrrolo hybrids required adjusting acid strength to achieve >80% yields .
How to resolve contradictions in reported biological data for imidazo[1,2-a]pyrazines?
Advanced Research Focus
Discrepancies (e.g., anti-inflammatory vs. antimicrobial activities) arise from:
- Assay variability : Use orthogonal assays (e.g., ELISA for cytokines vs. MIC for pathogens) .
- Substituent-specific effects : Compare analogs (e.g., 5-bromo vs. 6-methyl derivatives) to isolate activity drivers .
- Cellular context : Account for permeability and cytotoxicity using high-content imaging .
Example : Anti-inflammatory activity in sepsis models may require specific substitution patterns (e.g., pyrazole conjugates) .
What methodologies are used to study the photophysical properties of imidazo[1,2-a]pyrazine derivatives?
Q. Advanced Research Focus
- Synthesis of fluorophores : Hybridize with benzo[d]imidazole or naphtho groups to enhance fluorescence (e.g., compound 8h with blue emission) .
- Photostability assays : Evaluate under UV exposure in cellular systems to assess viability for bioimaging .
- Solvatochromism studies : Measure emission shifts in polar vs. non-polar solvents to infer electronic properties .
Key Finding : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit strong fluorescence with low cytotoxicity, ideal for live-cell imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
